

Application Notes and Protocols for In Vivo Administration of Bocidelpar

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Product Name: **Bocidelpar** (ASP0367, MA-0211) Target: Peroxisome Proliferator-Activated Receptor delta (PPAR δ)

Introduction

Bocidelpar is a selective, orally active modulator of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Its mechanism of action involves the activation of the PPARδ signaling pathway, leading to the upregulation of target genes involved in fatty acid oxidation and mitochondrial biogenesis, such as ABCA1 and ACAA2.[1] This activity has positioned **Bocidelpar** as a tool for studying mitochondrial dysfunction in various disease models, including primary mitochondrial myopathy (PMM) and Duchenne muscular dystrophy (DMD).[1] [2] Although development for PMM was discontinued after Phase II/III trials, its utility in preclinical research remains.[3][4]

These application notes provide detailed protocols for the dissolution and preparation of **Bocidelpar** for in vivo studies in research settings, based on established methodologies.

Physicochemical Properties and Storage

A summary of **Bocidelpar**'s relevant properties and storage recommendations for stock solutions is provided below. For in vivo experiments, it is highly recommended to prepare fresh working solutions for each use.[1]

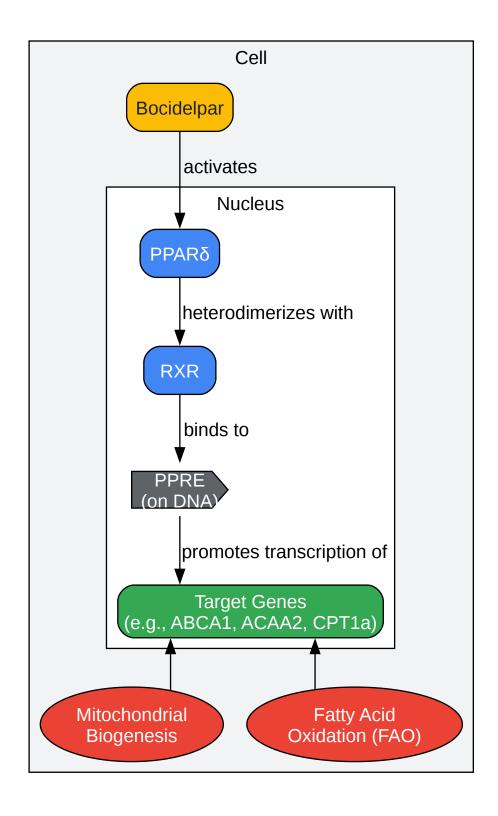


Property	Data	Reference
Molecular Formula	C25H27F3N2O3	[5]
Molecular Weight	460.49 g/mol	[6]
Solubility in DMSO	50 mg/mL (108.58 mM)	[6]
Stock Solution Storage	-80°C for up to 6 months (in DMSO)	[1]
-20°C for up to 1 month (in DMSO)	[1]	

Signaling Pathway of Bocidelpar

Bocidelpar selectively activates PPAR δ , which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This leads to increased mitochondrial biogenesis and enhanced fatty acid oxidation (FAO), improving cellular energy metabolism.





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Figure 1: Simplified signaling pathway of Bocidelpar.



Experimental Protocols for In Vivo Dosing

The following protocols describe the preparation of **Bocidelpar** formulations for administration in animal models. The choice of vehicle depends on the desired formulation (suspension vs. clear solution) and the experimental requirements. Always begin by preparing a concentrated stock solution in DMSO.[1]

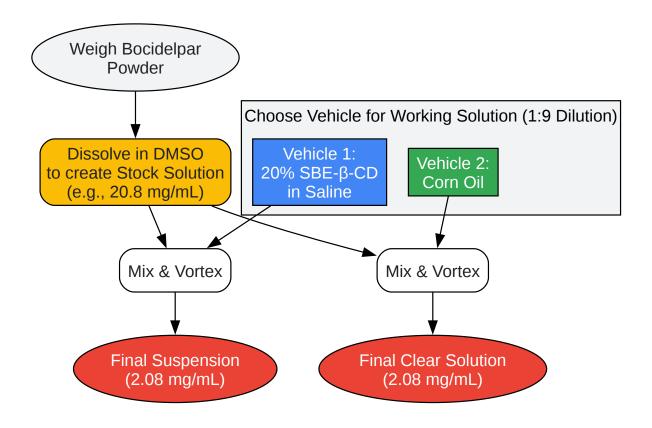
Preparation of Stock Solution

- Compound: Bocidelpar powder
- Solvent: Dimethyl sulfoxide (DMSO)
- Procedure:
 - To achieve a 20.8 mg/mL stock solution, add 48.08 μL of DMSO to 1 mg of Bocidelpar.
 - Vortex or sonicate the mixture until the powder is completely dissolved, resulting in a clear solution. Sonication is recommended to aid dissolution.

Workflow for Working Solution Preparation

The general workflow involves creating a primary stock in DMSO, followed by dilution into a suitable aqueous or oil-based vehicle for administration.





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Figure 2: Workflow for preparing Bocidelpar dosing solutions.

Protocol 1: Preparation of a Suspension (2.08 mg/mL)

This protocol yields a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection.[1]

Materials:

- Bocidelpar stock solution (20.8 mg/mL in DMSO)
- 20% (w/v) SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in sterile saline
- Sterile tubes

Procedure:



- Prepare the 20% SBE-β-CD in saline vehicle.
- For every 1 mL of final working solution required, add 900 μL of the 20% SBE-β-CD vehicle to a sterile tube.
- Add 100 μL of the 20.8 mg/mL **Bocidelpar** stock solution to the tube.
- Vortex thoroughly to ensure the mixture is a uniform suspension.
- Administer to the experimental animal. It is recommended to vortex the suspension immediately before each administration to ensure homogeneity.

Protocol 2: Preparation of a Clear Solution (≥ 2.08 mg/mL)

This protocol yields a clear solution in an oil-based vehicle, suitable for oral (p.o.) or intraperitoneal (i.p.) injection.[1] Note: The long-term stability of this formulation may be limited, and it is best used for studies where the dosing period does not exceed half a month.[1]

Materials:

- Bocidelpar stock solution (20.8 mg/mL in DMSO)
- Corn oil
- Sterile tubes

Procedure:

- For every 1 mL of final working solution required, add 900 μL of corn oil to a sterile tube.
- Add 100 μ L of the 20.8 mg/mL **Bocidelpar** stock solution to the tube.
- Vortex thoroughly until a clear, homogenous solution is formed.
- Administer to the experimental animal.

Summary of Dosing Formulations



Formulati on Type	Stock Solution	Vehicle (Co- solvent)	Stock:Ve hicle Ratio	Final Concentr ation	Administr ation Route	Referenc e
Suspensio n	20.8 mg/mL in DMSO	20% SBE- β-CD in Saline	1:9	2.08 mg/mL	Oral, Intraperiton eal	[1]
Clear Solution	20.8 mg/mL in DMSO	Corn Oil	1:9	≥ 2.08 mg/mL	Oral, Intraperiton eal	[1]

Disclaimer: These protocols are intended for research purposes only. The user should validate the methods for their specific experimental context. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

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